molecular formula C15H13ClN2O2 B5857880 N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide

N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide

Cat. No. B5857880
M. Wt: 288.73 g/mol
InChI Key: GKVHIEQHJQJFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers. The compound has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival.

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide involves the inhibition of specific proteins involved in cancer cell proliferation and survival. The compound has been found to bind to a protein called Hsp90, which is overexpressed in cancer cells and plays a critical role in cancer cell survival. By inhibiting Hsp90, this compound disrupts the signaling pathways that promote cancer cell growth and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the expression of specific proteins involved in cancer cell proliferation and survival. This compound has also been found to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide for lab experiments is its specificity towards cancer cells. The compound has been found to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions for N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide research have been proposed. One direction is to further investigate the mechanism of action of the compound and identify the specific proteins targeted by this compound. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies could focus on testing the efficacy of this compound in vivo and identifying potential drug combinations that could enhance its therapeutic effects. Overall, this compound shows great potential as a cancer therapy candidate, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry. The authors reported that the compound was synthesized in good yield and high purity using a multi-step synthetic route.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has been extensively studied in preclinical models for its potential use in cancer therapy. Several research articles have reported that the compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has been found to target specific proteins involved in cancer cell proliferation and survival, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(2-carbamoylphenyl)-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-9-6-7-10(12(16)8-9)15(20)18-13-5-3-2-4-11(13)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVHIEQHJQJFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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